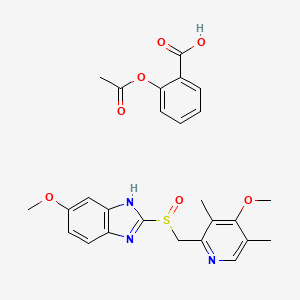![molecular formula C38H52N10O7 B12780943 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate CAS No. 104715-85-7](/img/structure/B12780943.png)
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate typically involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: Known for its use as a solvent and in chemical synthesis.
Metadoxine: Used in the treatment of alcohol intoxication and liver disease.
Uniqueness
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate stands out due to its unique chemical structure, which allows for specific interactions with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
104715-85-7 |
|---|---|
Molecular Formula |
C38H52N10O7 |
Molecular Weight |
760.9 g/mol |
IUPAC Name |
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate |
InChI |
InChI=1S/2C19H25N5O3.H2O/c2*1-3-4-5-14-6-8-15(9-7-14)21-19-22-17-16(18(23-19)26-2)20-12-24(17)13-27-11-10-25;/h2*6-9,12,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23);1H2 |
InChI Key |
UHRBSLHSONYISD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


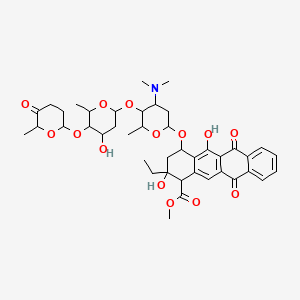
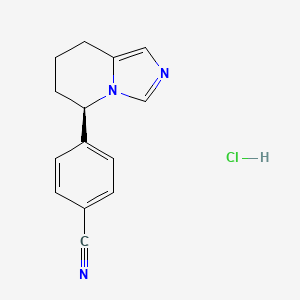
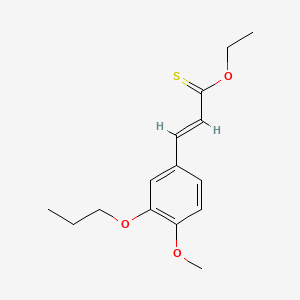


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)




![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
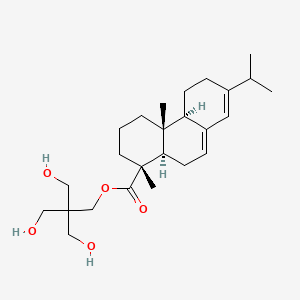
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
